molecular formula C16H23N7O2 B11390360 N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11390360
M. Wt: 345.40 g/mol
InChI Key: VYVQVEHNOKODOE-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound with a molecular formula of C16H23N7O2 and a molecular weight of 345.40 g/mol This compound features a triazine ring substituted with a pyrrolidinyl group, a propoxypyridazinyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, including the formation of the triazine ring and subsequent substitution reactions. One common synthetic route involves the reaction of 2,4,6-trichloro-1,3,5-triazine with pyrrolidine to form 4,6-dichloro-2-(pyrrolidin-1-yl)-1,3,5-triazine. This intermediate is then reacted with 6-propoxypyridazin-3-ol in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted triazine derivatives.

Scientific Research Applications

N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and potential biological activity .

Properties

Molecular Formula

C16H23N7O2

Molecular Weight

345.40 g/mol

IUPAC Name

N,N-dimethyl-4-(6-propoxypyridazin-3-yl)oxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H23N7O2/c1-4-11-24-12-7-8-13(21-20-12)25-16-18-14(22(2)3)17-15(19-16)23-9-5-6-10-23/h7-8H,4-6,9-11H2,1-3H3

InChI Key

VYVQVEHNOKODOE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N(C)C)N3CCCC3

Origin of Product

United States

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